

# In-Depth Spectroscopic Analysis of a Novel Thiazole Sulfonamide Derivative: C17H16CIN3O2S2

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Compound of Interest		
Compound Name:	C17H16CIN3O2S2	
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A Comprehensive Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides a detailed overview of the spectroscopic data, experimental protocols, and logical workflow for the characterization of the novel thiazole sulfonamide derivative with the molecular formula **C17H16CIN3O2S2**. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the foundational chemico-physical properties of this compound.

#### **Spectroscopic Data Summary**

The structural elucidation of **C17H16CIN3O2S2**, identified as 4-(4-chlorophenyl)-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)benzenesulfonamide, has been accomplished through a comprehensive analysis of its spectral data. The following tables summarize the key quantitative findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

#### Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.85	d	2H	Ar-H (benzenesulfonamide)
7.50	d	2H	Ar-H (chlorophenyl)
7.42	d	2H	Ar-H (benzenesulfonamide)
7.35	d	2H	Ar-H (chlorophenyl)
4.55	S	2H	-CH <sub>2</sub> -
2.60	S	3H	-СН₃
8.20	br s	1H	-SO₂NH-

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	
165.2	C=N (thiadiazole)	
150.8	C-S (thiadiazole)	
143.5	Ar-C (benzenesulfonamide, C-S)	
138.0	Ar-C (benzenesulfonamide, C-N)	
134.8	Ar-C (chlorophenyl, C-Cl)	
132.5	Ar-C (chlorophenyl, C-thiazole)	
129.5	Ar-CH (benzenesulfonamide)	
129.0	Ar-CH (chlorophenyl)	
128.0	Ar-CH (benzenesulfonamide)	
127.5	Ar-CH (chlorophenyl)	
45.0	-CH <sub>2</sub> -	
15.5	-CH₃	



**Table 3: IR Spectroscopic Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3280	Strong, Broad	N-H stretch (sulfonamide)
3080	Medium	Aromatic C-H stretch
2925	Weak	Aliphatic C-H stretch
1610	Medium	C=N stretch (thiadiazole)
1590, 1480	Medium	Aromatic C=C stretch
1340, 1160	Strong	S=O stretch (sulfonamide)
830	Strong	p-substituted benzene C-H bend
750	Strong	C-Cl stretch

**Table 4: Mass Spectrometry Data** 

m/z	Relative Intensity (%)	Assignment
421.0	100	[M] <sup>+</sup>
423.0	33	[M+2] <sup>+</sup> (due to <sup>37</sup> Cl)
280.1	45	[M - C <sub>7</sub> H <sub>5</sub> N <sub>2</sub> S] <sup>+</sup>
175.0	60	[CIC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> ] <sup>+</sup>
111.0	30	[CIC <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
91.0	25	[C <sub>5</sub> H <sub>5</sub> N <sub>2</sub> S] <sup>+</sup>

# **Experimental Protocols**

The acquisition of the spectroscopic data presented above followed standardized, rigorous experimental protocols to ensure accuracy and reproducibility.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was utilized for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Sample Preparation: 10 mg of the compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- ¹H NMR Acquisition: The proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- <sup>13</sup>C NMR Acquisition: The carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
- Data Processing: The resulting free induction decays (FIDs) were processed using MestReNova software. Fourier transformation was applied with an exponential window function (line broadening of 0.3 Hz for  $^1$ H and 1.0 Hz for  $^{13}$ C). Chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for  $^1$ H and  $\delta$  = 39.52 ppm for  $^{13}$ C).

#### Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was used.
- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.
- Data Acquisition: The spectrum was recorded in the range of 4000 to 400 cm<sup>-1</sup> with a
  resolution of 4 cm<sup>-1</sup>. A total of 16 scans were co-added to improve the signal-to-noise ratio. A
  background spectrum of the clean diamond crystal was recorded and automatically
  subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The data was processed using the Spectrum 10 software.

#### **Mass Spectrometry (MS)**



- Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer was employed for high-resolution mass analysis.
- Ionization Method: Electron Impact (EI) ionization was used with an ionization energy of 70 eV.
- Sample Introduction: The sample was introduced via a direct insertion probe, which was heated from 50 °C to 300 °C at a rate of 20 °C/min.
- Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge (m/z) range of 50 to 600.
- Data Processing: The acquired data was processed using Xcalibur software. The elemental composition of the molecular ion and major fragments was confirmed using the accurate mass measurements.

## **Logical Workflow and Characterization Pathway**

The structural elucidation of a novel compound is a systematic process. The following diagram illustrates the logical workflow from initial synthesis to final structural confirmation.

Caption: Logical workflow for the synthesis and structural elucidation of C17H16CIN3O2S2.

## **Signaling Pathway Hypothesis**

While the primary focus of this guide is the chemical characterization of **C17H16ClN3O2S2**, preliminary in-silico studies and structural similarities to known kinase inhibitors suggest a potential interaction with intracellular signaling pathways, particularly those involved in cell proliferation and survival. The sulfonamide and thiazole moieties are common pharmacophores in kinase inhibitors. A hypothetical mechanism of action could involve the inhibition of a key protein kinase, leading to downstream effects on cellular processes.

The following diagram illustrates a generalized signaling pathway that could be modulated by a kinase inhibitor.

Caption: Hypothetical signaling pathway potentially modulated by C17H16CIN3O2S2.



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